N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
CAS No.:
VCID: VC10115455
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide -](/images/structure/VC10115455.png)
Description |
SynthesisThe synthesis of quinazoline derivatives often involves multi-step organic reactions. Common methods include refluxing in organic solvents, chromatography for purification, and spectroscopic methods (NMR and mass spectrometry) for characterization. The specific synthesis of N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide would likely follow similar principles, with adjustments based on the specific substituents and desired properties. Biological Activities and Potential ApplicationsQuinazoline derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. Compounds with similar structures have been investigated for their potential as inhibitors of enzymes involved in DNA repair mechanisms, such as poly(ADP-ribose) polymerase (PARP). The benzyl substituent in N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide may influence its lipophilicity and binding affinity to biological targets.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | ||||||||
Molecular Formula | C21H21N3O2 | ||||||||
Molecular Weight | 347.4 g/mol | ||||||||
IUPAC Name | N-benzyl-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide | ||||||||
Standard InChI | InChI=1S/C21H21N3O2/c25-20(22-14-15-7-3-1-4-8-15)16-10-11-17-18(13-16)23-19-9-5-2-6-12-24(19)21(17)26/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,22,25) | ||||||||
Standard InChIKey | SGXVTHAKWLEYME-UHFFFAOYSA-N | ||||||||
SMILES | C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N2CC1 | ||||||||
Canonical SMILES | C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N2CC1 | ||||||||
PubChem Compound | 2648475 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume